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Compound of Interest

Compound Name: Niobium aluminide

Cat. No.: B080173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of

niobium aluminide intermetallics. It is designed to serve as a core resource for researchers

and scientists involved in materials science and related fields. The guide details the

crystallographic structures of the primary niobium aluminide phases, outlines experimental

protocols for their characterization, and presents logical workflows for their synthesis and

analysis.

Crystal Structures of Niobium Aluminide Phases
The niobium-aluminum (Nb-Al) system is characterized by several intermetallic compounds,

with NbAl₃, Nb₂Al, and Nb₃Al being the most prominent phases. Each possesses a distinct

crystal structure that dictates its material properties.

NbAl₃ (Niobium Trialuminide)
NbAl₃ is a line compound with a narrow homogeneity range. It is known for its high melting

point and excellent oxidation resistance. The most stable form of NbAl₃ crystallizes in a

tetragonal structure.

Nb₂Al (Niobium Aluminide)
The Nb₂Al phase, also known as the σ-phase, is characterized by a complex tetragonal crystal

structure. Its presence and properties are crucial in the development of high-temperature
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structural materials.

Nb₃Al (Niobium Aluminide)
Nb₃Al is of significant interest due to its superconducting properties. It typically crystallizes in

the A15 cubic structure.[1] However, research has indicated the existence of other phases,

such as a C2/c monoclinic structure, which is energetically more favorable at ambient pressure

and low temperatures.[2][3]

Quantitative Crystallographic Data
The crystallographic data for the primary niobium aluminide phases are summarized in the

tables below for easy comparison.

Table 1: Crystallographic Data for NbAl₃

Crystal System Space Group Lattice Parameters (Å)

Tetragonal[4][5] I4/mmm (No. 139)[4] a = 3.84, c = 8.58

Table 2: Crystallographic Data for Nb₂Al

Crystal System Space Group Lattice Parameters (Å)

Tetragonal[6] P4₂/mnm (No. 136)[6] a = 9.94, c = 5.19

Table 3: Crystallographic Data for Nb₃Al

Crystal System Space Group Lattice Parameters (Å)

Cubic (A15 type)[1] Pm-3n (No. 223)[1] a = 5.187

Monoclinic[2][3] C2/c
a = 10.13, b = 5.24, c = 10.13,

β = 90.7°
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Experimental Protocols for Crystal Structure
Analysis
Accurate determination of the crystal structure of niobium aluminides relies on precise

experimental techniques. The following sections detail the methodologies for the key

experiments.

X-Ray Diffraction (XRD)
X-Ray Diffraction is a fundamental technique for determining the crystal structure and phase

composition of materials.

3.1.1. Sample Preparation

Bulk Samples: Samples are typically sectioned and polished to a mirror finish to ensure a flat

surface for analysis.

Powder Samples: For powder diffraction, the material is ground to a fine powder (typically

<10 μm) to ensure random orientation of the crystallites. The powder is then mounted on a

sample holder.

3.1.2. Data Acquisition

A typical XRD analysis of niobium aluminide alloys would employ the following parameters:

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

Instrument: A powder X-ray diffractometer.

Scan Type: Continuous or step scan.

2θ Scan Range: A broad range, typically from 10° to 100°, is used to capture all significant

diffraction peaks.[4]

Step Size: A small step size of 0.02° to 0.05° is recommended for good resolution.[4]

Scan Speed/Dwell Time: The scan speed is chosen to ensure good signal-to-noise ratio. For

step scans, a dwell time of 1-5 seconds per step is common.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b080173?utm_src=pdf-body
https://www.benchchem.com/product/b080173?utm_src=pdf-body
https://www.researchgate.net/post/What_is_the_recommended_scanning_range_in_degrees_minimum_and_maximum_angles_and_the_recommended_step_size_for_the_X-ray_diffraction_XRD_analysis
https://www.researchgate.net/post/What_is_the_recommended_scanning_range_in_degrees_minimum_and_maximum_angles_and_the_recommended_step_size_for_the_X-ray_diffraction_XRD_analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.1.3. Data Analysis: Rietveld Refinement

The Rietveld method is a powerful technique for analyzing powder diffraction data. It involves a

least-squares refinement of a calculated diffraction pattern to match the experimental data. This

allows for the precise determination of lattice parameters, atomic positions, phase fractions,

and microstructural information such as crystallite size and strain.

Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging and diffraction information, enabling detailed analysis of

the crystal structure, defects, and morphology at the nanoscale.

3.2.1. Sample Preparation

The preparation of electron-transparent samples is a critical step in TEM analysis.

Mechanical Thinning: The bulk sample is first sliced into thin wafers (~300 μm) and then

mechanically ground and polished to a thickness of about 50-100 μm.

Electropolishing: This technique is used for conductive materials like intermetallics to achieve

final thinning without introducing significant mechanical damage.

Electrolyte Solution for Niobium and its Alloys: A common electrolyte is a mixture of nitric

acid (HNO₃) and methanol (CH₃OH), often in a 1:2 volume ratio.[7] The process is

typically carried out at low temperatures (e.g., -20 °C) with an applied voltage of 12-14V.[7]

Ion Milling: This is a final thinning step to perforate the sample and create an electron-

transparent area.

Parameters: A low-energy (0.1 - 1 keV) argon ion beam at a shallow angle (4-8°) is used

to minimize surface damage and amorphization.[8]

3.2.2. Data Acquisition and Analysis

Imaging: Bright-field and dark-field imaging are used to visualize the microstructure and

defects. High-resolution TEM (HRTEM) allows for the direct imaging of the crystal lattice.
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Diffraction: Selected Area Electron Diffraction (SAED) and Convergent Beam Electron

Diffraction (CBED) are used to determine the crystal structure and orientation of individual

grains.

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows in the

study of niobium aluminide crystal structures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b080173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Characterization Workflow for Niobium Aluminides

Start: Define Composition

Synthesis Method
(e.g., Arc Melting, Powder Metallurgy)

Heat Treatment / Annealing

Initial Characterization
(SEM/EDS)

X-Ray Diffraction (XRD) Transmission Electron Microscopy (TEM)

Data Analysis
(Rietveld Refinement, Diffraction Pattern Indexing)

Crystal Structure Determination

End: Correlate Structure
with Properties
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XRD Data Analysis Workflow (Rietveld Refinement)

Acquire Raw XRD Data

Background Subtraction

Peak Search & Identification

Select Initial Crystal Structure Model

Perform Rietveld Refinement

Refine Parameters:
- Lattice Parameters
- Atomic Positions
- Phase Fractions
- Microstructure

Evaluate Goodness of Fit (e.g., Rwp, GOF)

 If not converged

Final Crystal Structure and Phase Information

 If converged
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TEM Sample Preparation Workflow

Start: Bulk Niobium
Aluminide Sample

Slicing into thin wafers
(~300 µm)

Mechanical Grinding & Polishing
(~50-100 µm)

Punching 3mm Disc

Choose Final Thinning Method

Electropolishing (Final Thinning)

Check for Perforation

Ion Milling (Final Thinning)

 Not perforated

 Not perforated

Electron Transparent Sample
Ready for TEM Analysis

 Perforated

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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